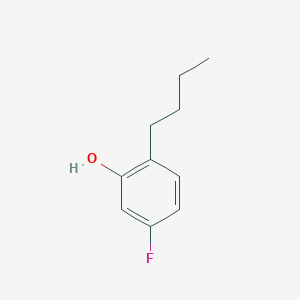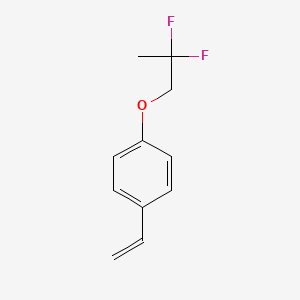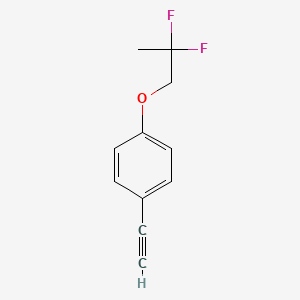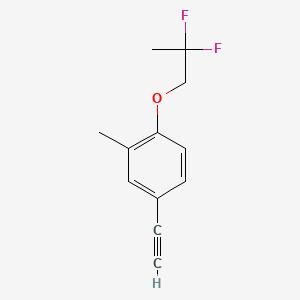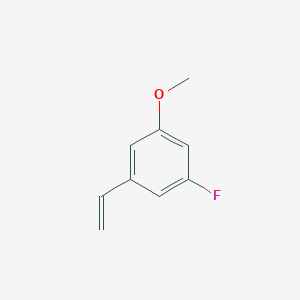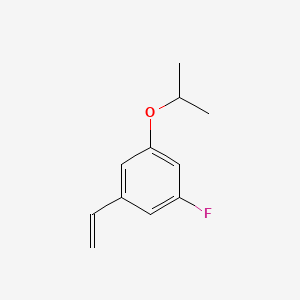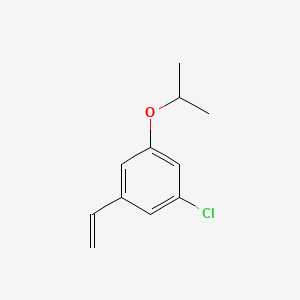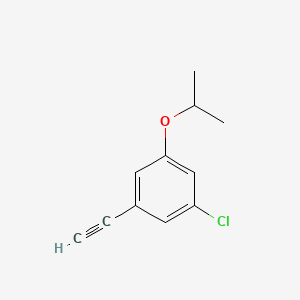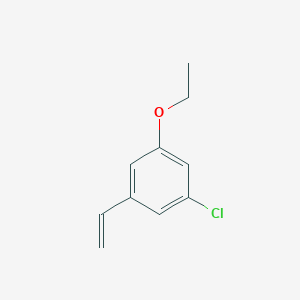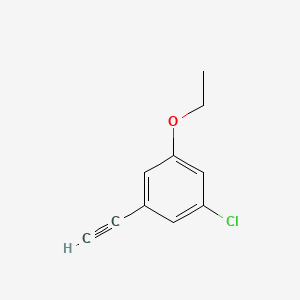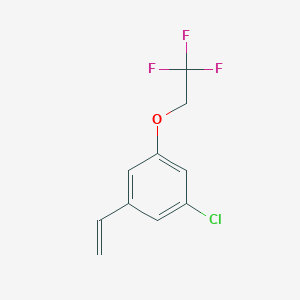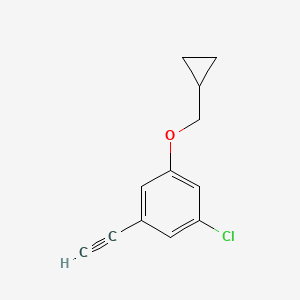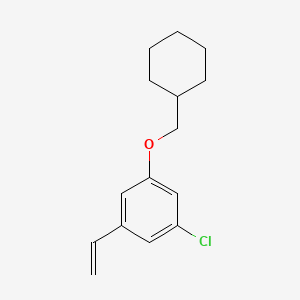
1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a cyclohexylmethoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-3-hydroxy-5-vinylbenzene.
Etherification: The hydroxy group is then etherified using cyclohexylmethanol in the presence of a suitable base, such as potassium carbonate, and a phase-transfer catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions in an inert solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Catalysts like palladium on carbon under hydrogen gas.
Major Products:
Substitution: Formation of 1-amino-3-(cyclohexylmethoxy)-5-vinylbenzene.
Oxidation: Formation of 1-chloro-3-(cyclohexylmethoxy)-5-vinyl-1,2-epoxybenzene.
Reduction: Formation of 1-chloro-3-(cyclohexylmethoxy)-5-ethylcyclohexane.
Scientific Research Applications
1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene exerts its effects involves:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes and receptors.
Pathways Involved: It may participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with biological targets.
Comparison with Similar Compounds
- 1-Chloro-3-(cyclohexylmethoxy)-2-methylbenzene
- 1-Chloro-3-(cyclohexylmethoxy)-4-vinylbenzene
- 1-Chloro-3-(cyclohexylmethoxy)-5-ethylbenzene
Uniqueness: 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene is unique due to the presence of both a vinyl group and a cyclohexylmethoxy group on the benzene ring
Properties
IUPAC Name |
1-chloro-3-(cyclohexylmethoxy)-5-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h2,8-10,13H,1,3-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNVKNOANFAXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Cl)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
